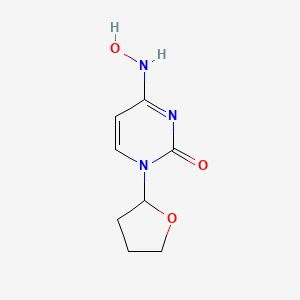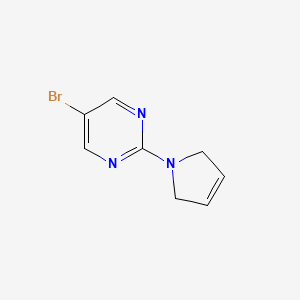
5-Bromo-2-(2,5-dihydro-1H-pyrrol-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(2,5-dihydro-1H-pyrrol-1-yl)pyrimidine is a heterocyclic compound that contains both pyrimidine and pyrrole rings The presence of a bromine atom at the 5-position of the pyrimidine ring and a pyrrole ring fused to the 2-position of the pyrimidine ring makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2,5-dihydro-1H-pyrrol-1-yl)pyrimidine typically involves the reaction of 5-bromopyrimidine with 2,5-dihydro-1H-pyrrole under specific conditions. One common method includes:
Starting Materials: 5-bromopyrimidine and 2,5-dihydro-1H-pyrrole.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The mixture is heated under reflux for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactions and the use of automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(2,5-dihydro-1H-pyrrol-1-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The pyrrole ring can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrimidines, while oxidation and reduction can lead to different oxidation states of the pyrrole ring.
Scientific Research Applications
5-Bromo-2-(2,5-dihydro-1H-pyrrol-1-yl)pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2,5-dihydro-1H-pyrrol-1-yl)pyrimidine involves its interaction with specific molecular targets. The bromine atom and the heterocyclic structure allow it to bind to enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms, making it a potential candidate for anticancer research.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine
- 5-Bromo-2-(1H-pyrrol-1-yl)pyrimidine
- 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid
Uniqueness
5-Bromo-2-(2,5-dihydro-1H-pyrrol-1-yl)pyrimidine is unique due to the specific positioning of the bromine atom and the fusion of the pyrrole ring to the pyrimidine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific research applications.
Properties
CAS No. |
947534-34-1 |
|---|---|
Molecular Formula |
C8H8BrN3 |
Molecular Weight |
226.07 g/mol |
IUPAC Name |
5-bromo-2-(2,5-dihydropyrrol-1-yl)pyrimidine |
InChI |
InChI=1S/C8H8BrN3/c9-7-5-10-8(11-6-7)12-3-1-2-4-12/h1-2,5-6H,3-4H2 |
InChI Key |
FWJXMEZVRWPAHI-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCN1C2=NC=C(C=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


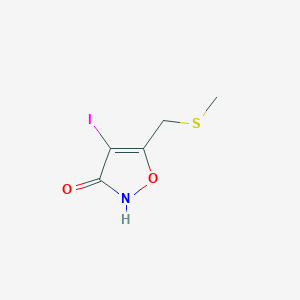
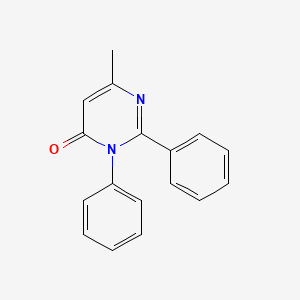

![N-Methyl-2-[4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl]adenosine](/img/structure/B12920098.png)
![2,3-Dihydro-1H-pyrido[1,2-a]pyrimidin-4(9aH)-one](/img/structure/B12920100.png)
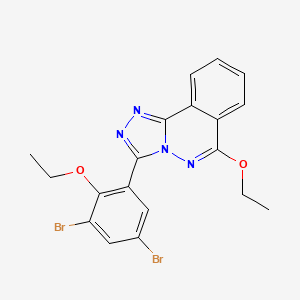
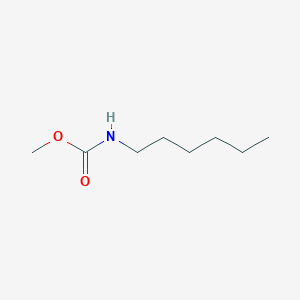
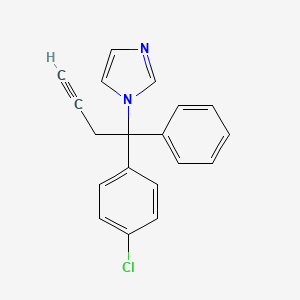
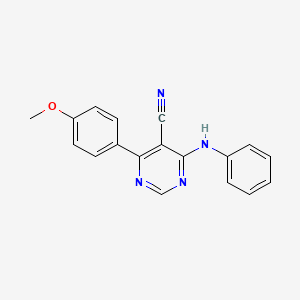
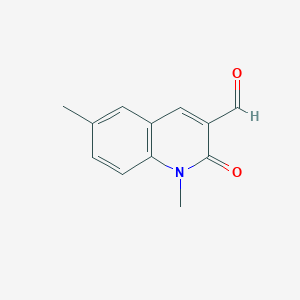
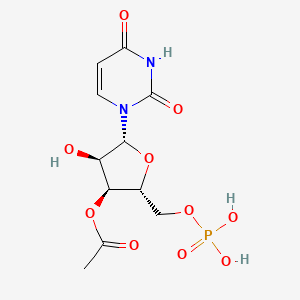

![5-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12920149.png)
